1-Chloro-3-fluoro-4-methoxy-2-nitrobenzene
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Overview
Description
1-Chloro-3-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro and fluoro substituents using halogenating agents such as chlorine and fluorine in the presence of catalysts like iron or aluminum chloride.
Methoxylation: Introduction of a methoxy group through a reaction with methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, halogenation, and methoxylation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like chlorine, bromine, and sulfuric acid under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Electrophilic Substitution: Products with additional substituents on the benzene ring.
Nucleophilic Substitution: Products with nucleophiles replacing the chloro or fluoro groups.
Reduction: Products with amino groups replacing the nitro groups.
Scientific Research Applications
1-Chloro-3-fluoro-4-methoxy-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique substituent pattern.
Material Science: As a precursor in the synthesis of polymers and other advanced materials.
Agricultural Chemistry: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-nitrobenzene: Similar structure but lacks the methoxy group.
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but lacks the chloro group.
1-Chloro-3-nitrobenzene: Similar structure but lacks the fluoro and methoxy groups.
Uniqueness: 1-Chloro-3-fluoro-4-methoxy-2-nitrobenzene is unique due to the combination of chloro, fluoro, methoxy, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJQIXWTMWDXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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